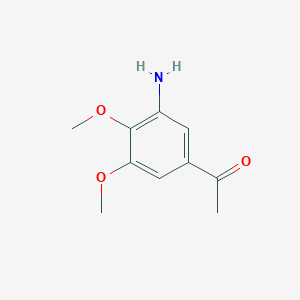

1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-amino-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCAVFQKKTZISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways

The construction of the 1-(3-amino-4,5-dimethoxyphenyl)ethanone molecule can be approached through several established synthetic routes. These pathways typically involve either building the substituted phenyl ring first, followed by the introduction of the acetyl group, or modifying a pre-existing substituted acetophenone (B1666503).

Friedel-Crafts Acylation Strategies for Analogous Structures

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.com While direct acylation of an amino-substituted benzene (B151609) ring is generally not feasible due to the amino group's reaction with the Lewis acid, this method is fundamental for creating the precursor, 3',4'-dimethoxyacetophenone, from 1,2-dimethoxybenzene (B1683551) (veratrole).

The reactivity of the aromatic substrate in Friedel-Crafts acylation is significantly influenced by its electronic properties. The presence of electron-donating groups, such as the two methoxy (B1213986) groups in veratrole, increases the electron density of the ring, making it more susceptible to electrophilic attack by the acylium ion. numberanalytics.com The acylation of veratrole with an acylating agent like acetyl chloride or acetic anhydride proceeds to form 3',4'-dimethoxyacetophenone, which can then be further functionalized.

Nitration and Subsequent Reduction Approaches

A prevalent and classical strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. beilstein-journals.org This two-step process is a highly reliable method for synthesizing aromatic amines. youtube.com

Starting with 3',4'-dimethoxyacetophenone, an electrophilic aromatic substitution reaction is carried out using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methoxy groups are activating ortho-, para-directors, while the acetyl group is a deactivating meta-director. The combined effect of these substituents directs the incoming nitro group primarily to the C-5 position, which is para to one methoxy group and ortho to the other, as well as meta to the acetyl group.

Once the nitro group is installed to form 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, the subsequent step is its reduction to the primary amine. This transformation can be achieved using a variety of reducing agents. researchgate.net Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or transfer hydrogenation using reagents like sodium hypophosphite in the presence of Pd/C. researchgate.netorganic-chemistry.org Other established reagents include metals in acidic media, such as iron in acetic acid. youtube.com

Haloacetophenone-based Synthesis Routes

Modern cross-coupling methodologies provide a direct route to aryl amines from aryl halides. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an amine with an aryl halide, is a powerful tool for forming C-N bonds. wikipedia.orglibretexts.org This strategy simplifies what was once a challenging transformation, often replacing harsher classical methods. wikipedia.org

This pathway would commence with a precursor such as 1-(3-bromo-4,5-dimethoxyphenyl)ethanone. This haloacetophenone can then be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst. The reaction's success hinges on the selection of the palladium source, a suitable phosphine (B1218219) ligand, and an appropriate base. beilstein-journals.org Various generations of catalyst systems have been developed to broaden the scope and efficiency of this reaction, allowing for the coupling of a wide array of amines and aryl halides under progressively milder conditions. wikipedia.org For instance, benzophenone (B1666685) imine can be used as an ammonia equivalent, which, after coupling, is hydrolyzed to yield the desired primary amine. organic-chemistry.org

Optimization of Reaction Conditions

The efficiency, yield, and purity of the final product in any synthetic route are highly dependent on the careful control and optimization of reaction conditions. Key parameters include stoichiometry, temperature, solvent choice, and catalyst system.

Control of Stoichiometry, Temperature, and Solvent Polarity

Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is often required in stoichiometric or even excess amounts because it complexes with both the acylating agent and the resulting ketone product. acs.org Precise control of reactant ratios is necessary to drive the reaction to completion while minimizing side reactions. acs.org

Temperature: Temperature control is crucial for selectivity and safety. Friedel-Crafts reactions are often initiated at low temperatures (e.g., 0 °C) to moderate the reaction rate. acs.org Similarly, nitration reactions are highly exothermic and require strict temperature control, typically at low temperatures, to prevent over-nitration and the formation of by-products. numberanalytics.com

Solvent Polarity: The choice of solvent can significantly influence reaction rates and outcomes. In Friedel-Crafts reactions, common solvents include dichloromethane (B109758) or nitrobenzene. numberanalytics.com For Buchwald-Hartwig aminations, a range of solvents like THF, toluene, or t-BuOH can be used, and the choice can affect catalyst solubility and reactivity. libretexts.orgpurdue.edu

The following table summarizes typical optimized conditions for key reaction types.

| Reaction Type | Key Parameters | Typical Conditions | Rationale |

| Friedel-Crafts Acylation | Stoichiometry | 1.1 - 2.2 equiv. of Lewis Acid | Ensures complete conversion by complexing with reactants and products. acs.org |

| Temperature | 0 °C to 50 °C | Controls reaction exothermicity and minimizes side-product formation. acs.orgnih.gov | |

| Solvent | Dichloromethane, Chloroform | Provides good solubility for reactants and catalyst complex. numberanalytics.com | |

| Aromatic Nitration | Temperature | 0 °C - 10 °C | Manages the highly exothermic nature of the reaction to prevent runaway and by-products. |

| Buchwald-Hartwig Amination | Temperature | Room Temp to >100 °C | Temperature is optimized based on substrate reactivity; microwave irradiation can accelerate the reaction. beilstein-journals.org |

| Solvent | Toluene, Dioxane, t-BuOH | Solvent choice impacts catalyst performance and substrate solubility. purdue.edu |

Catalyst Selection and Influence on Yield

Friedel-Crafts Acylation: The choice of Lewis acid is paramount. Aluminum chloride (AlCl₃) is a strong and widely used catalyst, particularly for activated rings. numberanalytics.com Milder catalysts like ferric chloride (FeCl₃) or boron trifluoride (BF₃) may be used for substrates with sensitive functional groups. numberanalytics.com

Nitro Group Reduction: While stoichiometric reductants are common, catalytic methods are often preferred for their efficiency and milder conditions. Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of nitro groups. researchgate.net Other systems, such as iron-based catalysts using formic acid as a hydrogen source, offer base-free alternatives. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is defined by its catalyst system, which consists of a palladium precursor and a supporting ligand. The development of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos, BINAP) has been instrumental in creating highly active catalysts capable of coupling a broad range of substrates with high efficiency and yields. wikipedia.orgbeilstein-journals.org The choice of ligand is often the most critical variable in optimizing the reaction. organic-chemistry.org

The following table compares common catalysts for the key synthetic steps.

| Reaction Step | Catalyst | Type | Key Advantages / Disadvantages |

| Friedel-Crafts Acylation | AlCl₃ | Homogeneous Lewis Acid | High activity, widely used; requires stoichiometric amounts, moisture sensitive. numberanalytics.com |

| FeCl₃ | Homogeneous Lewis Acid | Milder than AlCl₃, less reactive. numberanalytics.com | |

| Nitro Group Reduction | Pd/C with H₂ | Heterogeneous | High efficiency, clean reaction; H₂ gas is flammable, some functional groups are not tolerated. researchgate.net |

| Fe / Acetic Acid | Stoichiometric | Inexpensive, effective; requires acidic conditions and stoichiometric metal. youtube.com | |

| Pd/C with NaH₂PO₂ | Heterogeneous | Avoids use of H₂ gas (transfer hydrogenation); generates phosphate (B84403) waste. researchgate.net | |

| C-N Coupling | Pd(OAc)₂ + Ligand | Homogeneous | Highly versatile and efficient; catalyst/ligand can be expensive, requires inert atmosphere. beilstein-journals.org |

Enantioselective Synthetic Approaches for Chiral Derivatives

The synthesis of specific enantiomers of chiral derivatives of this compound is crucial for various scientific applications. Enantioselective synthesis strategies are employed to control the stereochemical outcome of reactions, yielding products with a high degree of optical purity. These methods primarily involve the use of chiral auxiliaries, ligands, or kinetic resolution techniques.

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, popularized by David A. Evans, and camphorsultam. wikipedia.org These auxiliaries function by creating a sterically hindered environment that forces reagents to attack the substrate from a specific face, leading to the preferential formation of one enantiomer over the other. For instance, in the alkylation of an enolate, the bulky substituent on the chiral auxiliary will block one side of the molecule, directing the incoming electrophile to the opposite side.

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment for a reaction. A broad range of substituted 1-amino-1,3-butadienes, for example, undergo enantioselective Diels-Alder reactions in the presence of a Cr(III)-salen complex, which acts as a chiral catalyst system. nih.gov This approach is highly efficient, often requiring only catalytic amounts of the chiral substance.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary/Ligand | Class | Typical Reactions | Mechanism of Action |

|---|---|---|---|

| Evans Oxazolidinones | Oxazolidinone | Aldol (B89426), Alkylation, Diels-Alder | Steric hindrance from substituents directs the approach of reagents. wikipedia.org |

| Camphorsultam | Sultam | Michael Additions, Aldol | Rigid bicyclic structure provides a highly predictable stereochemical bias. wikipedia.org |

| Pseudoephedrine | Amino Alcohol | Alkylation of Carboxylic Acids | Forms a chiral amide; the stereochemistry is controlled during enolate formation and subsequent alkylation. wikipedia.org |

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This difference in reaction rates leads to the enrichment of the unreacted substrate in the slower-reacting enantiomer and the formation of a product from the faster-reacting enantiomer.

This technique is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient. Enzymes are often used as catalysts in kinetic resolutions due to their high stereoselectivity. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol derivative, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.

Purification and Isolation Protocols

The isolation and purification of this compound from a reaction mixture are critical to obtaining a product of high purity, suitable for analytical or further synthetic use. indiamart.com A multi-step approach involving filtration, extraction, chromatography, and recrystallization is typically employed.

Filtration and Extraction Methodologies

The initial workup of a reaction mixture often involves filtration to separate solid products or byproducts from the liquid phase. For instance, if the reaction is performed in the presence of a solid reagent or catalyst, it can be removed by simple filtration.

Liquid-liquid extraction is a fundamental technique used to separate the target compound from impurities based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. For amino-containing compounds like this compound, the pH of the aqueous layer can be adjusted to manipulate its solubility. Under acidic conditions, the amino group is protonated, increasing its water solubility, while under basic or neutral conditions, it remains in the organic layer. This allows for effective separation from non-basic or non-acidic impurities.

Chromatographic Purification Techniques

Chromatography is an essential tool for separating and purifying organic compounds. The choice of technique depends on the scale of the purification and the nature of the compound and its impurities.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. A solvent system (mobile phase) is chosen that allows the target compound to be separated from impurities as it passes through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. For a compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is often used as the mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in a much higher resolution of components.

Table 2: Common Chromatographic Techniques for Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Bulk purification of reaction mixtures. |

| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Hexane/Ethyl Acetate | Reaction monitoring and solvent system selection. |

Recrystallization Strategies

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the solvent.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds similar in structure to this compound, a common strategy is to use a binary solvent system, such as ethyl acetate and petroleum ether. researchgate.net The crude solid is dissolved in a minimum amount of the hot solvent in which it is more soluble (e.g., ethyl acetate), and then the solvent in which it is less soluble (e.g., petroleum ether) is added until turbidity is observed. Upon slow cooling, pure crystals of the target compound are formed.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For "1-(3-Amino-4,5-dimethoxyphenyl)ethanone," ¹H NMR, ¹³C NMR, and 2D NMR techniques are instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of "this compound" in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the amine group protons.

The electron-donating effects of the amino and methoxy groups, along with the electron-withdrawing effect of the acetyl group, influence the chemical shifts of the aromatic protons. The protons on the aromatic ring are expected to appear as singlets due to their substitution pattern.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Singlet | 1H | Ar-H |

| ~6.7 - 6.9 | Singlet | 1H | Ar-H |

| ~3.9 - 4.1 | Broad Singlet | 2H | -NH₂ |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ |

| ~3.7 - 3.8 | Singlet | 3H | -OCH₃ |

| ~2.5 - 2.6 | Singlet | 3H | -COCH₃ |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The predicted spectrum for "this compound" would show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~197 - 199 | C=O |

| ~150 - 155 | Ar-C (quaternary) |

| ~145 - 150 | Ar-C (quaternary) |

| ~135 - 140 | Ar-C (quaternary) |

| ~115 - 120 | Ar-C (quaternary) |

| ~105 - 110 | Ar-CH |

| ~100 - 105 | Ar-CH |

| ~55 - 57 | -OCH₃ |

| ~55 - 57 | -OCH₃ |

| ~25 - 27 | -COCH₃ |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons, thereby confirming the structural assignment.

COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In the case of "this compound," with its isolated aromatic protons, significant COSY correlations in the aromatic region are not expected.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal correlations between protons and their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the proton signal at ~7.1-7.3 ppm and the carbon signal at ~105-110 ppm.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is valuable for assessing the purity of "this compound" and confirming its identity. The gas chromatogram would show a single major peak if the compound is pure, and the mass spectrum of this peak would provide its fragmentation pattern, which serves as a molecular fingerprint.

The fragmentation of "this compound" under electron ionization (EI) in a GC-MS system would likely involve the loss of a methyl group from the acetyl moiety, followed by the loss of carbon monoxide.

Predicted Major Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₃]⁺ |

| 152 | [M - CH₃ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

For "this compound" with the chemical formula C₁₀H₁₃NO₃, the theoretical exact mass can be calculated. An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Theoretical Exact Mass for C₁₀H₁₃NO₃:

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Theoretical Exact Mass | 195.08954 u |

Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the fragmentation pathway can be predicted based on the functional groups present: a ketone, an aromatic amine, and two methoxy ether groups. The initial step is the formation of the molecular ion. Subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones and amines. libretexts.orglibretexts.org

Cleavage adjacent to the carbonyl group: The bond between the carbonyl carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in the formation of a stable acylium ion. This is a dominant fragmentation for acetophenones.

Cleavage adjacent to the amino group: The C-C bond alpha to the nitrogen atom can cleave. However, in this aromatic system, the more prominent alpha-cleavage is related to the carbonyl group.

Loss of Methoxy Group: The methoxy groups can be lost through the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), or the loss of a methoxy radical (•OCH₃, 31 Da).

McLafferty Rearrangement: While classic McLafferty rearrangements require a gamma-hydrogen, which is absent here relative to the carbonyl group, other complex rearrangements involving the substituents are possible but typically less favored than simple alpha-cleavages. libretexts.org

A plausible primary fragmentation step is the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Lost Fragment | Fragment Ion Structure (Predicted) | Pathway Description |

| 195 | - | [C₁₀H₁₃NO₃]•+ | Molecular Ion (M•+) |

| 180 | •CH₃ | [M - CH₃]+ | Alpha-cleavage at the carbonyl group, loss of a methyl radical. |

| 164 | •OCH₃ | [M - OCH₃]+ | Loss of a methoxy radical from the aromatic ring. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the vibrational modes of a molecule. These are crucial for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. upi.edu Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification. ieeesem.com The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its amine, ketone, ether, and aromatic components. libretexts.orgvscht.cz

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Description |

| 3450-3250 | Aromatic Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | Two distinct bands are typically observed for a primary amine. |

| 3100-3000 | Aromatic C-H | C-H Stretching | Indicates the presence of hydrogens attached to the benzene (B151609) ring. |

| 3000-2850 | Alkyl C-H (from -OCH₃, -COCH₃) | C-H Stretching | Corresponds to the methyl groups. |

| 1685-1665 | Aryl Ketone (C=O) | C=O Stretching | Strong absorption, characteristic of a ketone conjugated with an aromatic ring. |

| 1620-1580 | Aromatic C=C / Amine (NH₂) | C=C Ring Stretching / N-H Bending (Scissoring) | Overlapping region for aromatic ring vibrations and the bending of the N-H bonds. |

| 1275-1200 | Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretching | Strong band indicating the ether linkage. |

| 1075-1020 | Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretching | Another characteristic band for the methoxy groups. |

| 900-675 | Aromatic C-H | C-H Out-of-Plane Bending ("oop") | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Symmetrical non-polar bonds often produce strong Raman signals.

For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly Raman active. The amino group's vibrational modes are also sensitive and can be influenced by environmental factors like hydrogen bonding. pku.edu.cn The C=O and C-O stretching vibrations will also be present, though their relative intensities may differ from the FT-IR spectrum.

Table 3: Expected Raman Active Modes for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H | C-H Stretching | Symmetric stretching of C-H bonds on the ring. |

| 1620-1580 | Aromatic C=C | Ring Stretching | Strong signals characteristic of the benzene ring breathing modes. |

| ~1680 | Aryl Ketone (C=O) | C=O Stretching | The carbonyl stretch is both IR and Raman active. |

| 1300-1200 | Aryl Ether (Ar-O) | Ar-O Stretching | Stretching of the bond between the ring and the ether oxygen. |

| Low Frequency Modes | Multiple | Wagging/Torsional Modes | The wagging mode of the amino group is sensitive to weak intermolecular interactions. pku.edu.cn |

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

By diffracting X-rays off a single crystal of a compound, one can determine the electron density map of the molecule and thus deduce atomic positions, bond lengths, and bond angles with high precision. aalto.fi While a specific crystal structure for this compound is not publicly available, the crystallographic data for the closely related isomer, 1-(3,4-Dimethoxyphenyl)ethanone, provides an excellent example of the data obtained from such an analysis. researchgate.net

This analysis reveals key structural parameters such as the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the solid state. For 1-(3,4-Dimethoxyphenyl)ethanone, the analysis showed that molecules dimerize in the solid state through C—H⋯O interactions and are further linked by parallel slipped π–π stacking interactions of the aryl rings. researchgate.net A similar analysis of the title compound would reveal its unique solid-state architecture.

Table 4: Example Crystallographic Data for Isomer 1-(3,4-Dimethoxyphenyl)ethanone. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9543 (7) |

| b (Å) | 13.3271 (11) |

| c (Å) | 8.8107 (7) |

| β (°) | 92.761 (3) |

| Volume (ų) | 932.92 (13) |

| Z (molecules/unit cell) | 4 |

Resolution of Regiochemistry and Stereochemistry

Single-crystal X-ray diffraction unambiguously determines the connectivity of atoms, thereby confirming the compound's regiochemistry. For this compound, this technique would definitively prove the substitution pattern on the benzene ring, confirming the positions of the acetyl, amino, and two methoxy groups relative to each other (i.e., the 1, 3, 4, and 5 positions). mdpi.com

The molecule is achiral, so it does not have stereoisomers (enantiomers or diastereomers). However, X-ray crystallography reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the acetyl and methoxy groups relative to the plane of the aromatic ring. In the case of the related 1-(3,4-Dimethoxyphenyl)ethanone, the non-H atoms were found to be nearly coplanar. researchgate.net This provides crucial insight into the molecule's steric and electronic properties in its solid form.

Analysis of Crystal Packing and Hydrogen-Bonding Networks of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, crystal packing, or hydrogen-bonding networks for the compound this compound.

Detailed research findings, including crystallographic data tables and specific hydrogen bond parameters for this compound, are contingent upon experimental determination of its crystal structure through techniques like X-ray diffraction. Without such a study, a scientifically accurate and detailed description of its crystal packing and hydrogen-bonding networks cannot be provided.

Further research, specifically the crystallographic analysis of this compound, is required to elucidate these structural features.

Chemical Reactivity and Derivatization Studies

Reactions of the Ethanone (B97240) Moiety

The ethanone group, an aromatic ketone, is characterized by a polar carbon-oxygen double bond. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, while the carbonyl oxygen can be protonated to enhance this electrophilicity.

The reduction of the ketone functionality in 1-(3-Amino-4,5-dimethoxyphenyl)ethanone to a secondary alcohol is a fundamental transformation. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond, yielding 1-(3-Amino-4,5-dimethoxyphenyl)ethanol. This conversion can be achieved using various reducing agents, most commonly metal hydrides. chemguide.co.uk

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often chosen for its compatibility with various functional groups and its ease of handling. rsc.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This initial step forms an alkoxide intermediate, which is subsequently protonated by the solvent during workup to yield the final secondary alcohol product. chemguide.co.uk

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and more reactive. rushim.ru Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, is another effective method for this reduction, as demonstrated in the synthesis of the structurally similar 1-(3,4-dimethoxyphenyl)ethanol. google.com

| Reagent | Typical Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(3-Amino-4,5-dimethoxyphenyl)ethanol | Mild and selective; suitable for laboratory scale. organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(3-Amino-4,5-dimethoxyphenyl)ethanol | Powerful, non-selective reducing agent; reacts violently with water. rushim.ru |

| Hydrogen (H₂) with Raney Ni | Aqueous medium, Ethanol | 1-(3-Amino-4,5-dimethoxyphenyl)ethanol | Industrial-scale catalytic method. google.com |

The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines (also known as Schiff bases), or with hydrazine (B178648) and its derivatives to form hydrazones. These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org

The formation of an imine typically requires a primary amine and is often catalyzed by an acid. The reaction proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond. organic-chemistry.org The reactivity of the amine and the stability of the resulting imine can be influenced by the electronic and steric properties of the substituents.

Similarly, reaction with hydrazine (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) yields the corresponding hydrazone. This reaction is a common method for characterizing ketones and is fundamental in various synthetic pathways. The resulting hydrazone derivatives have a C=N-N linkage and are often stable, crystalline solids.

| Reactant | Reaction Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation | Derivative with a C=N-R moiety |

| Hydrazine (H₂N-NH₂) | Hydrazone Formation | Derivative with a C=N-NH₂ moiety |

| Substituted Hydrazine (e.g., Ph-NH-NH₂) | Substituted Hydrazone Formation | Derivative with a C=N-NH-R moiety |

Reactions of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional group. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making it susceptible to reactions with a variety of electrophiles.

The amino group of this compound can act as a potent nucleophile, readily attacking electron-deficient centers. masterorganicchemistry.com In nucleophilic substitution reactions, the nitrogen atom uses its lone pair to form a new bond with an electrophilic carbon, displacing a leaving group. youtube.com This reactivity is central to the formation of many derivatives.

For example, the amino group can react with alkyl halides (R-X) in an Sₙ2 reaction to form secondary or tertiary amines. Similarly, it can participate in nucleophilic aromatic substitution (SₙAr) with highly electron-deficient aromatic rings (e.g., those bearing multiple nitro groups), displacing a halide or other suitable leaving group. libretexts.orgnih.gov The outcome of these reactions is the formation of a new carbon-nitrogen bond.

Alkylation and acylation are specific and highly useful examples of the amino group's nucleophilic substitution reactivity.

Alkylation involves the reaction with alkyl halides to form N-alkylated products. The reaction can proceed stepwise, potentially yielding a mixture of mono- and di-alkylated products, depending on the reaction conditions and stoichiometry. The use of a base is often required to neutralize the hydrogen halide byproduct.

Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O), to form an amide. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the acid byproduct. The resulting N-acylated derivative, an N-(acetyl-dimethoxyphenyl)acetamide, exhibits different chemical properties compared to the parent amine, notably reduced basicity and nucleophilicity. The synthesis of acyl derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine has been well-documented. nih.gov

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Amine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Amine (Amide) |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl Amine (Amide) |

The aromatic ring of this compound is highly activated towards oxidation due to the presence of three strong electron-donating groups (one amino and two methoxy (B1213986) groups). This high electron density makes the compound susceptible to oxidation to form quinone-type structures.

Oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) are known to convert substituted anilines into benzoquinones. mdpi.com The oxidation of this particular substrate would likely lead to a substituted p-benzoquinone. Depending on the specific reagents and conditions, the reaction could yield a quinone-imine or, following hydrolysis, a hydroxyquinone. The precise structure of the resulting quinone would depend on which positions on the ring are most susceptible to oxidation and subsequent rearrangement or hydrolysis.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the amino (-NH₂) and two methoxy (-OCH₃) groups. Both the amino and methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance effects. libretexts.orgorganicchemistrytutor.com This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.

The activating nature of these substituents facilitates a variety of EAS reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions, likely under milder conditions than those required for benzene (B151609). The acetyl group, being a deactivating group, has a less dominant electronic influence on the ring's reactivity compared to the powerful activating effects of the amino and methoxy groups.

Table 1: Activating and Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |

| -NH₂ | 3 | +M > -I | Strongly Activating | Ortho, Para |

| -OCH₃ | 4, 5 | +M > -I | Strongly Activating | Ortho, Para |

| -COCH₃ | 1 | -M, -I | Deactivating | Meta |

Note: +M refers to a positive mesomeric (resonance) effect, -I refers to a negative inductive effect. The acetyl group's directing effect is considered relative to its own position, but its influence is largely overridden by the activating groups.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity:

The positions of electrophilic attack on the benzene ring of this compound are primarily determined by the directing effects of the amino and methoxy groups. Both are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgorganicchemistrytutor.com

Given the substitution pattern of this compound, the potential sites for electrophilic attack are C2 and C6.

Position 2: This position is ortho to the amino group at C3 and meta to the methoxy group at C4.

Position 6: This position is ortho to the amino group at C3 and ortho to the methoxy group at C5.

The synergistic activating and directing effects of the amino and methoxy groups strongly favor substitution at the C2 and C6 positions. The C6 position is particularly activated due to the ortho-directing influence of both the amino group at C3 and the methoxy group at C5. The C2 position is also activated, being ortho to the amino group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position, with the C2 position being the other likely site of reaction. Substitution at other positions is significantly disfavored.

Stereoselectivity:

This compound is an achiral molecule. Therefore, reactions with achiral reagents will not result in a stereoselective outcome unless a new chiral center is created. If a reaction, for instance at the acetyl group, were to generate a new stereocenter, the product would be a racemic mixture of enantiomers in the absence of a chiral influence.

Stereoselectivity could be induced in reactions of this compound through the use of chiral reagents, catalysts, or solvents. wikipedia.org For example, the reduction of the ketone to a secondary alcohol could be performed enantioselectively using a chiral reducing agent, yielding an excess of one enantiomer over the other. Similarly, derivatization reactions that introduce a chiral auxiliary could lead to diastereoselective transformations. However, without such external chiral influences, reactions of this compound are not inherently stereoselective.

Thermal and Photolytic Degradation Pathways

The stability of this compound under heat and light is influenced by the presence of the aromatic amine, methoxy, and ketone functionalities.

Thermal Degradation:

Photolytic Degradation:

Aromatic ketones are known to be photochemically active. Upon absorption of UV light, the ketone can be excited to a triplet state. sciepub.com This excited state can then undergo various reactions, including Norrish Type I and Type II reactions if an abstractable gamma-hydrogen is present, which is not the case for an acetyl group. However, the excited ketone can participate in intermolecular reactions, such as hydrogen abstraction from a suitable donor, leading to the formation of a ketyl radical. sciepub.com

The aromatic amine moiety can also be susceptible to photolytic degradation, often through photo-oxidation processes. The presence of both the amine and ketone functionalities could lead to complex photochemical behavior, potentially involving intramolecular interactions between the excited ketone and the amine group. The degradation of substituted acetophenones can lead to the formation of various photoproducts, including substituted benzoic acids and phenols. acs.org The specific degradation pathways would be dependent on the wavelength of light and the presence of other substances such as oxygen and solvent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, allowing for the determination of a molecule's electronic structure and properties.

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential)Once the geometry is optimized, electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity.youtube.comThe energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity.researchgate.netA smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another key property. It illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. clinicsearchonline.orgmaterialsciencejournal.org This is invaluable for predicting how the molecule might interact with other chemical species.

Conformational Analysis and Tautomerism Studies

Molecules with rotatable bonds, like the amino and methoxy (B1213986) groups in 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, can exist in different spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. researchgate.net

Tautomerism, the interconversion between structural isomers, could also be relevant. For this molecule, keto-enol or amine-imine tautomerism could be computationally investigated to determine the relative stability of different tautomeric forms under various conditions. researchgate.netnih.gov

Molecular Dynamics Simulations and Computational Docking

To understand how this compound might interact with biological systems, molecular docking and dynamics simulations are employed.

Molecular Docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein receptor. nih.govnih.gov This method would involve placing this compound into the active site of a target protein and using a scoring function to estimate the binding affinity and identify key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of a molecular system over time. nih.gov After docking, an MD simulation would be run on the protein-ligand complex. This simulation would reveal the stability of the binding pose, the flexibility of the ligand in the active site, and how the protein conformation changes upon binding, offering a more realistic picture of the interaction than static docking alone. nih.gov

Prediction of Receptor Binding Modes

The prediction of how a small molecule like this compound binds to a biological receptor is a cornerstone of computational drug discovery and molecular biology. This is typically achieved through molecular docking simulations, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

While specific receptor binding studies for this compound are not prominently documented, the general approach would involve identifying a potential biological target, such as an enzyme or a receptor. For instance, various derivatives of acetophenone (B1666503) have been investigated for their potential as anticancer, anti-inflammatory, or antimicrobial agents, suggesting that they can interact with specific biological targets. ontosight.ai Molecular docking simulations would then be used to place the this compound molecule into the binding site of the target protein.

These simulations calculate the binding energy for different poses (orientations and conformations) of the ligand within the receptor's binding site. The pose with the lowest binding energy is generally considered the most likely binding mode. The interactions stabilizing this complex can then be analyzed in detail. Key interactions for a molecule like this compound would likely involve:

Hydrogen bonding: The amino (-NH2) group and the carbonyl (C=O) group are potent hydrogen bond donors and acceptors, respectively. The methoxy groups (-OCH3) can also act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring and the methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic interactions: The phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Computational studies on nitazene (B13437292) derivatives binding to the μ-opioid receptor, for example, have successfully used a combination of consensus docking and molecular dynamics simulations to predict binding modes in the absence of experimental structures. nih.gov A similar approach could be applied to this compound to explore its potential biological targets and binding interactions.

Correlation with Experimental Structure-Activity Relationship (SAR) Data

Computational predictions of binding modes are most powerful when they are correlated with experimental structure-activity relationship (SAR) data. SAR studies involve synthesizing a series of related compounds (analogs) and testing their biological activity. By systematically modifying parts of the molecule, researchers can determine which functional groups are essential for activity.

For this compound, a hypothetical SAR study might involve synthesizing analogs with modifications at various positions:

Altering the substituents on the amino group.

Changing the position or nature of the methoxy groups on the phenyl ring.

Modifying the acetyl group.

The biological activity of these analogs would then be experimentally determined. If a computational binding model is accurate, it should be able to explain the observed SAR data. For example, if replacing a methoxy group with a larger substituent leads to a loss of activity, the computational model should show that this larger group creates a steric clash with the receptor's binding site. Conversely, if adding a hydroxyl group enhances activity, the model might reveal a new hydrogen bonding interaction.

Table 1: Hypothetical SAR Data Correlation for this compound Analogs

| Analog | Modification | Predicted Binding Affinity (Computational) | Experimental Activity | Correlation |

| Parent Compound | This compound | -8.5 kcal/mol | High | Baseline |

| Analog 1 | N-acetylated amino group | -6.2 kcal/mol | Low | Good (loss of H-bond donor) |

| Analog 2 | Demethylated methoxy groups (dihydroxy) | -9.1 kcal/mol | Very High | Good (new H-bond interactions) |

| Analog 3 | Isopropyl group instead of methyl on acetyl | -7.0 kcal/mol | Moderate | Fair (potential minor steric clash) |

Please note that the data in this table is hypothetical and for illustrative purposes only, as specific experimental SAR data for this compound is not available.

Solvent Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to the differential solvation of the ground and excited states of the molecule.

For a molecule like this compound, which possesses both electron-donating (amino, methoxy) and electron-withdrawing (acetyl) groups, it is likely to exhibit some degree of solvatochromism. The absorption and emission spectra of this compound would be expected to shift in response to changes in solvent polarity.

In polar protic solvents (e.g., water, ethanol), the amino and carbonyl groups can form hydrogen bonds with the solvent molecules. This can lead to a stabilization of the ground state and a blue shift (hypsochromic shift) in the n → π* transition of the carbonyl group.

In polar aprotic solvents (e.g., DMSO, acetonitrile), dipole-dipole interactions will be dominant.

In nonpolar solvents (e.g., hexane (B92381), cyclohexane), only weak van der Waals interactions will occur.

The photophysical properties of various dyes and ketones have been studied in different solvents to understand these effects. ontosight.airsc.org For example, studies on other D-π-A (donor-π-acceptor) systems have shown pronounced solvatochromic effects, indicating an intramolecular charge-transfer (ICT) character in their excited state. nih.gov this compound has a similar electronic structure, and thus its excited state is likely to have a larger dipole moment than its ground state, leading to a red shift (bathochromic shift) in its π → π* transitions with increasing solvent polarity.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM), can be used to predict the absorption spectra of molecules in different solvents. These calculations can help to rationalize the experimentally observed solvatochromic shifts and provide insights into the electronic structure of the molecule in its ground and excited states.

Table 2: Predicted Solvatochromic Shifts for Carbonyl n → π Transition of an Acetophenone Derivative in Various Solvents*

| Solvent | Solvent Polarity (ET(30)) | Predicted λmax (nm) (Computational) | Expected Shift |

| Cyclohexane | 31.2 | 325 | Reference |

| Dichloromethane (B109758) | 41.1 | 318 | Blue Shift |

| Acetonitrile | 46.0 | 315 | Blue Shift |

| Ethanol | 51.9 | 308 | Significant Blue Shift |

| Water | 63.1 | 302 | Strongest Blue Shift |

This data is illustrative and based on general trends for acetophenone derivatives. Specific computational results for this compound are not available.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of its functional groups makes 1-(3-Amino-4,5-dimethoxyphenyl)ethanone an important precursor and building block for the synthesis of a wide array of intricate organic molecules.

The inherent reactivity of the ortho-amino acetophenone (B1666503) moiety within this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The amino group and the ketone's carbonyl group can participate in cyclocondensation reactions with a variety of reagents to form five, six, or seven-membered rings. For instance, reactions with α-haloketones can lead to the formation of quinoline (B57606) derivatives, while condensation with β-ketoesters can yield quinolones.

The synthesis of complex heterocyclic structures like 1,3,5-triazepines has been demonstrated from related vinyl-formimidamide precursors, highlighting the utility of amino-functionalized building blocks in constructing nitrogen-containing heterocycles. rsc.org Similarly, the amino group can be transformed into other functionalities, such as an isothiocyanate, which can then be used to construct thiadiazole rings, a common scaffold in medicinal chemistry. mdpi.commdpi.com The potential for this compound to serve as a starting point for diverse heterocyclic systems is significant, as outlined in the table below.

| Reagent Class | Potential Heterocyclic System | Reaction Type |

| α-Diketones | Quinoxalines | Condensation |

| β-Ketoesters | Quinolones | Condensation |

| Phthalic Anhydride (B1165640) | Phthalimides | Acylation/Cyclization |

| Carbon Disulfide | Benzothiazoles | Cyclization |

| Isothiocyanates | Thioquinazolines | Condensation/Cyclization |

This table illustrates potential synthetic pathways based on the known reactivity of ortho-amino acetophenones.

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create libraries of compounds. This compound is a trifunctional building block, offering three distinct points for chemical modification: the primary amine, the ketone, and the aromatic ring. mdpi.comenamine.net This allows for the divergent synthesis of complex molecules where each functional group can be addressed selectively.

For example:

The amino group can undergo acylation, alkylation, or be used as a nucleophile in multicomponent reactions like the Ugi reaction to introduce peptide-like chains. nih.gov

The ketone can be reduced to an alcohol, converted to an imine, or used in aldol (B89426) or Wittig-type reactions to extend the carbon skeleton.

The aromatic ring , activated by the electron-donating amino and methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents like halogens or nitro groups, which can be further functionalized.

This controlled, stepwise modification enables the construction of densely functionalized scaffolds with precise three-dimensional arrangements of chemical groups, a key strategy in designing molecules for specific biological targets. mdpi.com

Exploration in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount. This compound provides a core scaffold that is readily modified for systematic SAR studies.

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Starting from this compound, chemists can design and synthesize extensive libraries of related molecules. nih.govmdpi.com

Key modifications can include:

N-Acylation/Alkylation: Introducing different acyl or alkyl groups to the amino function can probe the size and nature of a receptor's binding pocket.

Ketone Modification: Converting the ketone to various oximes, hydrazones, or heterocyclic rings (e.g., pyrazoles) can explore different hydrogen bonding and steric interactions.

Demethylation/Alkoxy Variation: Replacing the methoxy groups with other alkoxy groups of varying lengths or with a hydroxyl group can modulate solubility and hydrogen bonding capabilities.

These synthetic efforts allow researchers to systematically map the chemical space around the core structure to identify key interactions with a biological target, such as an enzyme or receptor. mdpi.com

Molecular recognition is governed by the sum of non-covalent interactions between a ligand and its biological target, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. The electronic and steric properties of substituents on the this compound scaffold can be systematically varied to study their impact on these interactions. researchgate.net

For instance, adding electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkyl, additional methoxy) to the aromatic ring can alter the pKa of the amino group and the charge distribution across the molecule. researchgate.net This, in turn, influences the strength of hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site. The crystal structure of related compounds like 1-(3,4-Dimethoxyphenyl)ethanone reveals how molecular packing and intermolecular interactions, such as C—H⋯O and π–π stacking, are dictated by the substituents. researchgate.net By synthesizing a series of analogues with different substituents, researchers can quantify these effects and build a detailed model of the binding requirements for a specific target.

| Modification | Potential Effect on Molecular Recognition |

| Convert -NH₂ to -NH-C(O)R | Introduces hydrogen bond acceptor; alters steric bulk |

| Replace -OCH₃ with -OH | Introduces hydrogen bond donor/acceptor |

| Add substituent to aromatic ring | Modifies electronic properties (pKa) and steric profile |

| Reduce C=O to CH-OH | Removes hydrogen bond acceptor, introduces donor; creates chiral center |

Beyond target binding (pharmacodynamics), the success of a drug candidate depends on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). Structural modifications to the this compound scaffold can be used to fine-tune these properties. nih.gov

Solubility and Permeability: The balance between hydrophilicity and lipophilicity (logP) is critical for both oral absorption and distribution. Adding polar groups (e.g., hydroxyls, carboxylates) can increase aqueous solubility, while adding nonpolar groups (e.g., alkyl chains, halogens) can enhance membrane permeability.

Metabolic Stability: The methoxy groups and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes. Modifying these sites, for example by replacing a hydrogen atom with fluorine, can block metabolic pathways and increase the compound's half-life in the body. nih.gov

Through these focused chemical explorations, this compound serves as an invaluable platform for developing new therapeutic agents.

Contributions to Materials Science Research

The exploration of novel materials with specific functional properties is a cornerstone of modern materials science. The structural attributes of this compound make it a promising candidate for the synthesis of new materials with tailored optical and electronic characteristics. Its aromatic nature, coupled with the reactive amino group, allows for its incorporation into polymeric chains and the formation of Schiff bases, which are known to exhibit interesting photophysical and electronic properties.

Development of Novel Materials with Tailored Optical Properties

The quest for new materials with specific light-absorbing and emitting properties is driven by the demand for advanced optical technologies. While direct studies on this compound for these applications are not extensively documented, its potential can be inferred from the properties of analogous compounds. The amino and methoxy substituents on the aromatic ring can influence the intramolecular charge transfer (ICT) characteristics of molecules derived from it.

The synthesis of Schiff bases through the condensation of the amino group of this compound with various aldehydes can lead to compounds with extended π-conjugation. This extended conjugation is a key factor in determining the optical properties of a molecule, such as its absorption and emission wavelengths. The electron-donating nature of the amino and methoxy groups can enhance the ICT process, potentially leading to materials with significant nonlinear optical (NLO) properties or applications in organic light-emitting diodes (OLEDs).

Table 1: Potential Optical Properties of Materials Derived from this compound

| Derivative Type | Potential Optical Property | Potential Application |

| Schiff Bases | Tunable absorption and fluorescence | Organic dyes, fluorescent probes |

| Azomethines | Nonlinear optical (NLO) activity | Optical switching, frequency conversion |

| Chalcones | Strong UV absorption | UV-filters, photostabilizers |

This table is illustrative and based on the known properties of similar chemical structures.

Exploration for Materials with Specific Electronic Characteristics

The field of organic electronics is rapidly expanding, with a continuous search for new semiconducting materials. The incorporation of electron-rich aromatic units is a common strategy in the design of organic semiconductors. This compound can serve as a monomer for the synthesis of conjugated polymers. The presence of the amino group provides a site for polymerization, and the dimethoxyphenyl moiety can contribute to the electronic properties of the resulting polymer.

Polymers derived from this compound could potentially exhibit hole-transporting properties due to the electron-donating nature of the substituted phenyl ring. The ability to modify the polymer backbone and introduce different functional groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their application in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Table 2: Potential Electronic Properties of Polymers Derived from this compound

| Polymer Type | Potential Electronic Property | Potential Application |

| Polyanilines | Electrical conductivity | Antistatic coatings, sensors |

| Polyimines | Hole-transporting capabilities | Organic field-effect transistors (OFETs) |

| Copolymers | Tunable bandgap | Organic photovoltaics (OPVs) |

This table is illustrative and based on the known properties of similar polymer structures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Acylation : Use acyl chlorides with AlCl₃ as a Lewis catalyst to introduce the ethanone group to the aromatic ring. Protect the amino group during synthesis to prevent side reactions (e.g., via acetylation) .

- Nucleophilic Substitution : For amino group introduction, consider reacting halogenated intermediates with ammonia under controlled pH and temperature (e.g., sodium ethoxide in ethanol, as in ).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for Friedel-Crafts) and catalyst stoichiometry to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

- Key Techniques :

- NMR : Focus on the aromatic proton environment (δ 6.5–7.5 ppm for methoxy-substituted benzene, δ 2.5 ppm for the acetyl group). Use NMR to confirm carbonyl (δ ~205 ppm) and methoxy (δ ~55 ppm) groups .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (amine groups at ~1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 209 (C₁₁H₁₅NO₃⁺) and fragmentation patterns (e.g., loss of methoxy groups) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Protocol :

- Use slow evaporation of acetone or ethanol solutions at room temperature to grow single crystals.

- Refine structures using SHELX software for hydrogen bonding analysis (e.g., O–H⋯O interactions) and coplanarity validation of aromatic systems .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectral data be resolved?

- Approach :

- Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent models (PCM for polar solvents) and basis sets (B3LYP/6-311+G(d,p)) for accuracy .

- Validate crystallographic data by refining thermal parameters in SHELXL and cross-referencing with Cambridge Structural Database entries .

Q. What strategies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Experimental Design :

- Antimicrobial Assays : Use disk diffusion or microdilution methods against E. coli or S. aureus. Compare inhibition zones with positive controls (e.g., ampicillin) .

- Enzyme Studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) for cyclooxygenase inhibition, referencing acetosyringone’s anti-inflammatory mechanisms .

Q. What challenges arise in computational modeling of this compound’s interactions with biological targets?

- Key Issues :

- Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve docking accuracy for hydrophilic interactions.

- Force Field Limitations : Use AMBER or CHARMM for amino group parameterization, as generic force fields may misrepresent torsion angles .

Q. How can thermodynamic properties (e.g., thermal stability) be systematically analyzed?

- Methodology :

- DSC/TGA : Measure melting points (Tₘ ~460 K) and decomposition profiles (TGA onset ~644 K) under nitrogen. Compare with Joback-calculated properties for analogous compounds .

- Heat Capacity : Use adiabatic calorimetry for Cp values (371–432 J/mol·K in gas phase) and validate with group contribution methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.